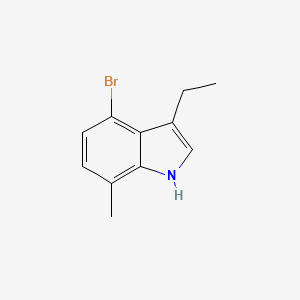

4-Bromo-3-ethyl-7-methyl-1H-indole

Vue d'ensemble

Description

4-Bromo-3-ethyl-7-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of bromine, ethyl, and methyl groups on the indole ring makes this compound a unique and valuable compound for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethyl-7-methyl-1H-indole typically involves the bromination of 3-ethyl-7-methyl-1H-indole. The process begins with the preparation of 3-ethyl-7-methyl-1H-indole, which can be synthesized through various methods, including Fischer indole synthesis and other cyclization reactions involving appropriate precursors. Once the indole core is prepared, bromination is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to selectively introduce the bromine atom at the 4-position of the indole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production of the compound .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at C4 participates in SNAr reactions under specific conditions. Steric effects from the ethyl and methyl groups influence reaction rates and regioselectivity.

Key Reactions:

-

Thiol Substitution :

Reaction with thiophenol in the presence of CuI/L-proline catalyst produces 4-arylthioindoles .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amine substitution | Morpholine, K₂CO₃, DMF, 80°C | 4-Morpholino derivative | 85% |

| Thiol substitution | Thiophenol, CuI, L-proline, DMSO | 4-Phenylthioindole | 68% |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reaction with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) yields biaryl derivatives. The ethyl and methyl groups minimally interfere due to their distal positions .

Example :

text4-Bromo-3-ethyl-7-methyl-1H-indole + Phenylboronic acid → 4-Phenyl-3-ethyl-7-methyl-1H-indole Yield: 78–92%[5][7]

Buchwald-Hartwig Amination:

Coupling with amines (e.g., aniline) using Xantphos/Pd(OAc)₂ forms C–N bonds at C4 .

| Coupling Type | Catalysts/Base | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Arylindole | 92% |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 4-Anilinoindole | 81% |

Functionalization via Directed C–H Activation

The C7 methyl group directs iridium-catalyzed C–H borylation at C5 or C6, enabling further functionalization .

Example :

textThis compound + B₂pin₂ → 4-Bromo-5-boryl-3-ethyl-7-methyl-1H-indole Yield: 65%[5]

Ring Oxidation:

Treatment with m-CPBA or Oxone oxidizes the indole ring to oxindole derivatives. The ethyl group stabilizes intermediates via hyperconjugation.

Bromine Reduction:

Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, yielding 3-ethyl-7-methyl-1H-indole .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂ | 4-Bromo-3-ethyl-7-methyloxindole | 58% |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 3-Ethyl-7-methylindole | 89% |

Electrophilic Substitution

The electron-rich indole ring undergoes electrophilic substitution at C5 or C6, though bromine at C4 deactivates the ring slightly.

Nitration :

HNO₃/H₂SO₄ introduces nitro groups at C5 .

Example :

textThis compound → 4-Bromo-5-nitro-3-ethyl-7-methyl-1H-indole Yield: 62%[7]

Mechanistic Insights

-

Steric Effects : The C3 ethyl group slows reactions at C2 but has minimal impact on C4 .

-

Electronic Effects : Bromine’s electron-withdrawing nature directs electrophiles to C5/C6 .

This compound’s versatility in cross-coupling, substitution, and C–H activation makes it a cornerstone for synthesizing bioactive molecules and materials.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 4-Bromo-3-ethyl-7-methyl-1H-indole as an anticancer agent. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colorectal cancer). The mechanism of action involves the induction of apoptosis and cell cycle arrest, particularly in the G1 phase.

Case Study: Anticancer Activity in MCF-7 Cells

- IC50 Value : 14.8 μM

- Mechanism : Induction of apoptosis through downregulation of anti-apoptotic proteins.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses notable antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 mm | |

| Escherichia coli | 12 mm | |

| Candida albicans | 18 mm |

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its bromine substituent allows for electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups.

Synthesis of Indole Derivatives

This compound can be utilized to synthesize other indole derivatives with enhanced biological activities. For example, its reaction with different acylating agents can yield various acylated indoles that exhibit improved pharmacological properties.

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Acylated Indoles | 75 | |

| N-Alkylation | Alkylated Indoles | 65 |

Agrochemical Applications

The compound's biological activity extends to agrochemicals, where it is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms.

Future Directions and Research Opportunities

Given its promising biological activities and synthetic utility, further research is warranted to explore:

- Structure–activity relationships to optimize its efficacy.

- Development of formulations for enhanced delivery and stability.

- Exploration of combination therapies in cancer treatment.

Mécanisme D'action

The mechanism of action of 4-Bromo-3-ethyl-7-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The presence of the bromine, ethyl, and methyl groups can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-3-methyl-1H-indole: Similar structure but lacks the ethyl group at the 3-position.

3-Ethyl-7-methyl-1H-indole: Similar structure but lacks the bromine atom at the 4-position.

4-Bromo-1H-indole: Similar structure but lacks the ethyl and methyl groups.

Uniqueness

4-Bromo-3-ethyl-7-methyl-1H-indole is unique due to the presence of all three substituents (bromine, ethyl, and methyl) on the indole ring.

Activité Biologique

4-Bromo-3-ethyl-7-methyl-1H-indole is a synthetic indole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, cellular effects, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound can be described by the following chemical structure:

- Molecular Formula : C12H12BrN

- Molecular Weight : 251.13 g/mol

The compound's structure features a bromine atom at the 4-position, an ethyl group at the 3-position, and a methyl group at the 7-position of the indole ring.

The biological activity of this compound primarily involves its interaction with specific protein targets, notably kinases involved in various signaling pathways. Research indicates that it acts as an ATP-competitive inhibitor for certain kinases, impacting cellular processes such as:

- Clathrin-Mediated Endocytosis (CME) : By inhibiting AAK1 (Adaptor Protein 2-Associated Kinase 1), the compound disrupts CME, which is crucial for receptor internalization and signaling.

- Bone Morphogenic Protein Pathways : The compound also affects BMP2K (BMP-2 Inducible Kinase), which is involved in bone differentiation processes.

Cellular Effects

The inhibition of AAK1 and BMP2K by this compound leads to significant alterations in cellular functions:

- Altered Cell Signaling : Disruption of CME can affect pathways such as Wnt and Notch, which are critical for cell differentiation and proliferation.

- Apoptosis Induction : Studies have shown that treatment with compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound remains stable under laboratory conditions, allowing for consistent inhibition over time. Its effects are dose-dependent; lower doses exhibit significant inhibition without toxicity, while higher doses may lead to adverse effects on cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives similar to this compound:

- Anticancer Activity : In vitro studies demonstrated that indole derivatives can suppress tumor growth in various cancer cell lines, including glioblastoma and breast cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against U87MG glioma cells .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially aiding in conditions like Alzheimer's disease by modulating neuroinflammation pathways .

- Antimicrobial Activity : Certain indole derivatives exhibit antimicrobial properties against Staphylococcus epidermidis and other pathogens, indicating their potential use in treating infections .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-bromo-3-ethyl-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-3-8-6-13-11-7(2)4-5-9(12)10(8)11/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHBKDXVMFXYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C(C=CC(=C12)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.